molecular formula C9H11NOS B014164 4-Pyridylethyl thiolacetate CAS No. 385398-71-0

4-Pyridylethyl thiolacetate

Cat. No.: B014164
CAS No.: 385398-71-0
M. Wt: 181.26 g/mol
InChI Key: SKXOSCYOXNMXIT-UHFFFAOYSA-N
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Description

4-Pyridylethyl thiolacetate is an organic compound with the molecular formula C₉H₁₁NOS. It is a derivative of pyridine and contains a thiolacetate functional group. This compound is primarily used in research settings, particularly for the determination of dehydroalanine content in proteins after processing .

Mechanism of Action

Target of Action

The primary target of 4-Pyridylethyl thiolacetate is the dehydroalanine content of proteins . Dehydroalanine is a non-proteinogenic amino acid that is often involved in post-translational modifications of proteins. It plays a crucial role in the structure and function of proteins.

Mode of Action

This compound interacts with its targets by determining the dehydroalanine content of proteins after processing . .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the dehydroalanine content of proteins . This could potentially alter the structure and function of these proteins, impacting various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridylethyl thiolacetate can be achieved through several methods. One efficient method involves the use of water as a solvent, which is environmentally friendly. The thioacetate anion acts as a nucleophile in nucleophilic displacement reactions. The reactions are carried out under pH control to prevent the decomposition of mesylate starting materials, using potassium carbonate as a mild base .

Industrial Production Methods

This method is compatible with a wide variety of protecting groups and functionalities .

Chemical Reactions Analysis

Types of Reactions

4-Pyridylethyl thiolacetate undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The thiolacetate group can be reduced to form thiols.

    Substitution: The thiolacetate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the thiolacetate group.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Substituted thiolacetates

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridyl thioacetic acid
  • 2-Pyrimidyl thioacetic acid
  • Thioacetates in general

Uniqueness

4-Pyridylethyl thiolacetate is unique due to its specific application in protein chemistry for the determination of dehydroalanine content. Its structure allows for efficient nucleophilic displacement reactions, making it a valuable tool in various synthetic and analytical applications .

Properties

IUPAC Name

S-(2-pyridin-4-ylethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-8(11)12-7-4-9-2-5-10-6-3-9/h2-3,5-6H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXOSCYOXNMXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889017
Record name Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385398-71-0
Record name S-[2-(4-Pyridinyl)ethyl] ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385398-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioic acid, S-(2-(4-pyridinyl)ethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385398710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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